molecular formula C9H19NO3S B12088405 N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide CAS No. 2169920-32-3

N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide

Cat. No.: B12088405
CAS No.: 2169920-32-3
M. Wt: 221.32 g/mol
InChI Key: MSOSHVSGOMLQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide is a chemical compound with the molecular formula C9H19NO3S and a molecular weight of 221.31706 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a hydroxymethyl group and an ethane-1-sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide typically involves the reaction of trans-4-(hydroxymethyl)cyclohexanol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, electrophiles

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid
  • trans-N-[4-(hydroxymethyl)cyclohexyl]ethanesulfonamide

Uniqueness

N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

2169920-32-3

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]ethanesulfonamide

InChI

InChI=1S/C9H19NO3S/c1-2-14(12,13)10-9-5-3-8(7-11)4-6-9/h8-11H,2-7H2,1H3

InChI Key

MSOSHVSGOMLQGD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCC(CC1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.